molecular formula C13H10FNO3 B1399005 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid CAS No. 370864-61-2

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Cat. No.: B1399005
CAS No.: 370864-61-2
M. Wt: 247.22 g/mol
InChI Key: KWZDUJBEZOVBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid ( 370864-61-2) is a fluorinated benzoic acid derivative with a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a fluorine atom and a methoxypyridinyl group, is frequently utilized in the design and synthesis of novel active molecules. For instance, similar 2-fluoro-benzoic acid derivatives have been identified as key precursors in the development of retinoid-X-receptor (RXR) antagonists, which are being investigated as potential oral agents for the treatment of obesity and diabetes . Furthermore, the structural motif of this compound is featured in patented chemical series, including 1H-pyrrolo[2,3-b]pyridines, indicating its relevance in early-stage drug discovery programs . The presence of the fluorine atom can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets, making this building block particularly useful for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this high-purity compound to advance their projects in hit-to-lead optimization and the synthesis of complex target molecules.

Properties

IUPAC Name

2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(7-15-12)8-2-4-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDUJBEZOVBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734281
Record name 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-61-2
Record name 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-(6-hydroxypyridin-3-yl)benzoic acid.

    Reduction: Formation of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural components can be modified to enhance biological activity against specific targets, such as enzymes and receptors involved in disease processes. For instance, derivatives of this compound have been explored for their potential as inhibitors of eIF4E, which is implicated in cancer progression .

Biological Activity
Compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the methoxy group may enhance the bioavailability and pharmacological properties of derivatives derived from 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid.

Materials Science

Development of Functional Materials
In materials science, this compound can be utilized to create new materials with specialized properties. For example, it may contribute to the development of polymers or liquid crystals that exhibit unique optical or electronic characteristics. The fluorine atom can enhance the thermal stability and solubility of materials.

Biological Studies

Enzyme Probes and Ligands
this compound can function as a probe or ligand in biological assays aimed at studying enzyme activity or protein interactions. This application is crucial for understanding biochemical pathways and developing targeted therapies .

Industrial Applications

Synthesis of Agrochemicals
The compound has potential applications in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions—such as substitution, oxidation, and esterification—makes it a versatile intermediate in industrial processes.

Types of Reactions

The compound can participate in several types of chemical reactions:

  • Substitution Reactions: The fluorine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to produce esters.

Common Reagents and Conditions

The following reagents are commonly used:

  • Substitution: Nucleophiles like amines or thiols with a base.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Esterification: Alcohols with acid catalysts such as sulfuric acid.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

  • Cancer Research : Investigations into compounds derived from this acid have shown promise as eIF4E inhibitors, which may provide new avenues for cancer treatment .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound could also possess such activities pending further evaluation.
  • Material Development : Research into the use of this compound in creating functional materials has yielded promising results, particularly in enhancing the properties of polymers used in electronic applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications References
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid C₁₃H₁₀FNO₃ 247.23 6-methoxy group on pyridine (position 3) Pharmaceutical intermediates, ligand design
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid C₁₃H₁₀FNO₃ 247.23 2-methoxy group on pyridine (position 4) Kinase inhibition studies
4-(6-(Methoxycarbonyl)pyridin-3-yl)benzoic acid C₁₄H₁₁NO₄ 265.24 Methoxycarbonyl group on pyridine (position 6) Coordination chemistry, metal-organic frameworks
5-Fluoro-4-(3-oxo-triazolo-oxazin-2-yl)benzoic acid C₁₆H₁₄F₃N₃O₅ 407.30 Triazolo-oxazine heterocycle Antibacterial agents
2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzoic acid hydrochloride C₁₂H₁₃ClFNO₂ 257.69 Partially saturated pyridine ring Neuropharmacology
Key Observations:

Substituent Position Effects: The position of the methoxy group on the pyridine ring significantly impacts biological activity. Replacement of the methoxy group with a methoxycarbonyl group (as in 4-(6-(methoxycarbonyl)pyridin-3-yl)benzoic acid) increases molecular weight and introduces additional hydrogen-bonding capabilities, making it suitable for coordination chemistry applications .

Heterocyclic Modifications: The triazolo-oxazine derivative (CAS: 407 [M+H]+) exhibits a higher molecular weight (407.30 g/mol) and enhanced structural complexity, which may improve selectivity for bacterial enzymes but reduce solubility .

Physicochemical Properties

  • Solubility: The target compound’s carboxylic acid group enhances water solubility compared to non-acid analogs. However, fluorine and the hydrophobic pyridine ring moderate this effect, resulting in a balance suitable for oral bioavailability .
  • Thermal Stability : Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine) generally exhibit higher thermal stability. This property is critical for applications in materials science .

Biological Activity

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H10_{10}FNO2_2
  • Molecular Weight : 221.21 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom and the methoxypyridine moiety is believed to enhance the compound's pharmacological profile.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated that derivatives of benzoic acids with fluorine substitutions possess enhanced activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus15
2,3,4,5-Tetrafluorobenzoic acidE. coli18
1-(4-chloro-2-hydroxy-5-methylphenyl)ethanoneP. aeruginosa20

These results suggest a potential for developing new antibacterial agents based on this compound's structure.

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzoic acids have been explored in several studies. The introduction of fluorine atoms can enhance the interaction with biological targets, potentially leading to decreased inflammation in various models. For instance, compounds with similar structures have shown promise in reducing cytokine production in vitro .

Anticancer Activity

Recent investigations into the anticancer potential of related compounds have revealed promising results. For example, studies have shown that certain benzoic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)12
4-(methoxycarbonyl)-2-fluorobenzoic acidHeLa (Cervical Cancer)15
5-Chloro-4-methylphenyl derivativesA549 (Lung Cancer)9

Case Study 1: Antibacterial Screening

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various fluorinated benzoic acids. The results indicated that the presence of electron-withdrawing groups like fluorine significantly increased antibacterial potency compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Mechanism Exploration

In another investigation, researchers explored the anticancer mechanisms of benzoic acid derivatives, highlighting their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study showed that these compounds could activate caspases, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling fluorinated benzoic acid precursors with substituted pyridine derivatives. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 6-methoxypyridin-3-yl group to the fluorobenzoic acid core .
  • Condition Optimization : Control temperature (e.g., 80–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to verify fluorine and methoxy substituents. 19F^{19}\text{F}-NMR can resolve fluorinated aromatic signals .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine and methoxy groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridine’s methoxy group (e.g., replace with ethoxy or halogen) or fluorobenzoic acid’s substituents. Use parallel synthesis to generate libraries .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins to predict binding affinities .

Q. What are the challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer :

  • Byproduct Formation : Fluorine’s electron-withdrawing effect may lead to side reactions during coupling. Use scavengers like polymer-bound triphenylphosphine to remove excess reagents .
  • Solubility Issues : Low solubility in aqueous buffers complicates crystallization. Employ gradient recrystallization (e.g., water/ethanol mixtures) or flash chromatography with silica gel .
  • Safety Considerations : Fluorinated intermediates may require handling in fume hoods due to potential toxicity. Refer to analogs’ safety data (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) for protocols .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate logP and pKa using software like Gaussian or Schrödinger. Fluorine’s electronegativity and the methoxy group’s lipophilicity significantly influence solubility .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess bioavailability. Tools like GROMACS model diffusion coefficients .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity. Fluorine may enhance metabolic stability but increase renal clearance risks .

Q. What contradictions exist in reported bioactivity data for fluorinated benzoic acid derivatives, and how can they be resolved?

  • Methodological Answer :

  • Data Variability : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
  • Mechanistic Ambiguity : Conflicting reports on anti-inflammatory effects (COX-1 vs. COX-2 inhibition) require isoform-specific assays (e.g., cyclooxygenase activity kits) .
  • Meta-Analysis : Cross-reference data from PubMed, CAS SciFinder, and EPA DSSTox to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.